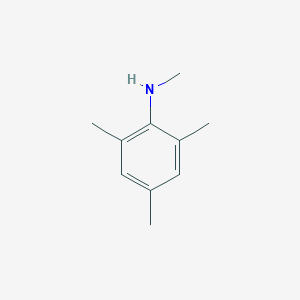

N,2,4,6-Tetramethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,4,6-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKABSXHXKCTVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156411 | |

| Record name | N,2,4,6-Tetramethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-14-2 | |

| Record name | N,2,4,6-Tetramethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2,4,6-Tetramethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Electronic Properties, and Reactivity Mechanisms

Conformational Analysis and Steric Effects

The spatial arrangement of the methyl groups, particularly those at the ortho positions (2 and 6), plays a crucial role in determining the molecule's three-dimensional structure and chemical behavior.

Influence of ortho-Methyl Groups on Nitrogen Lone Pair Accessibility

The two methyl groups located at the ortho positions to the amino group create significant steric hindrance. doubtnut.comchemzipper.com This steric crowding forces the N,N-dimethylamino group to rotate out of the plane of the benzene (B151609) ring. quora.com This "steric inhibition of resonance" prevents the lone pair of electrons on the nitrogen atom from delocalizing into the aromatic π-system. doubtnut.comchemzipper.comdoubtnut.com As a result, the nitrogen's lone pair is more localized and readily available for protonation, making N,N,2,6-tetramethylaniline a stronger base than N,N-dimethylaniline, where such steric hindrance is absent. doubtnut.comdoubtnut.com

Rotational Barriers in Protonated Analogs (e.g., N,N-dimethyl-2,4,6-trimethylaniline)

Stereoelectronic Interactions and Their Impact on Molecular Geometry

Stereoelectronic effects, which involve the interaction of electron orbitals due to their spatial arrangement, are fundamental to understanding molecular geometry and reactivity. wikipedia.orgresearchgate.net These effects arise from the stabilizing interactions between donor (filled) and acceptor (empty) orbitals. wikipedia.org The orientation of these orbitals can dictate conformational preferences and influence reaction pathways. researchgate.net In molecules like N,2,4,6-Tetramethylaniline, the alignment of the nitrogen lone pair orbital with the π-system of the benzene ring is disrupted by the ortho-methyl groups. This disruption is a classic example of a stereoelectronic effect where steric interactions override the electronic stabilization that would be gained from resonance.

These interactions can be quantified by examining parameters such as one-bond C-H coupling constants (¹JC–H), which are influenced by the s-character of the carbon's orbital in the C-H bond and by hyperconjugative interactions. d-nb.infodntb.gov.ua For instance, in saturated six-membered rings, the relative values of ¹JC–H for axial and equatorial protons can reveal the dominant stereoelectronic interactions at play. d-nb.info

Electronic Characterization of the Amino Group

The electronic nature of the amino group in this compound is significantly modulated by the presence of the four methyl substituents.

Assessment of Electron-Donor Properties in the this compound Moiety

The amino group in aniline (B41778) is generally considered an electron-donating group. quora.com The methyl groups, also being electron-donating through an inductive effect, further increase the electron density on the aniline ring and the nitrogen atom. doubtnut.com However, as previously discussed, the steric hindrance from the ortho-methyl groups in this compound largely inhibits the resonance effect. doubtnut.com This makes the inductive effect the primary mode of electron donation from the amino group to the ring. The strong σ-donating ability of related ligands has been characterized using techniques like measuring CO stretching frequencies in metal-carbonyl complexes. researchgate.netuni-regensburg.de

Theoretical Investigations of Substituent Effects on Reactivity

Theoretical studies, often employing density functional theory (DFT), are powerful tools for understanding how substituents affect the reactivity of aniline derivatives. nih.govnih.gov These studies can correlate various molecular properties with substituent effects. For aniline itself, the molecule is nonplanar, with the amino group at an angle to the benzene ring. researchgate.net Substituents can alter this angle, the C-N bond length, and the inversion barrier of the amino group. researchgate.net

Electron-donating substituents generally increase the C-N bond length and the pKa of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net The electronic effects of substituents in aniline derivatives have been shown to influence their lipophilicity and pharmacokinetic profiles, which are crucial in drug design. nih.gov Computational models can predict the outcomes of reactions, such as the regiodivergent addition of anilines to quinones, by calculating free energies of reaction and energy barriers for nucleophilic attack. nih.gov These theoretical approaches, while not specific to this compound in the available literature, provide a framework for predicting its reactivity based on the known electronic and steric effects of its methyl substituents.

Reaction Mechanisms and Pathways

This section delves into the intricate reaction mechanisms and pathways involving this compound and its precursors, exploring the influence of its unique molecular structure on its chemical behavior.

Nucleophilic Reactivity of the Nitrogen Center

The nucleophilicity of the nitrogen center in this compound is a subject of considerable interest due to the sterically hindered environment created by the ortho-methyl groups and the N-methyl group. This steric congestion significantly influences the availability of the nitrogen's lone pair of electrons for nucleophilic attack.

In sterically hindered anilines, such as N,N,2,6-tetramethylaniline, the phenomenon of hindered resonance is observed. researchgate.net The bulky ortho substituents force the dimethylamino group out of the plane of the benzene ring, which reduces the delocalization of the nitrogen's lone pair into the aromatic system. allen.indoubtnut.comchemzipper.com This localization of the electron pair on the nitrogen atom enhances its availability for donation, thereby increasing its nucleophilicity and basicity compared to less hindered anilines like N,N-dimethylaniline. allen.indoubtnut.comchemzipper.compearson.com

This enhanced nucleophilicity allows hindered anilines to participate in reactions where the nitrogen atom acts as the nucleophile. For instance, N,N,2,6-tetramethylaniline has been shown to react with silicon enolates in the presence of a Lewis acid, leading to the formation of β-amino carbonyl compounds. nih.gov This transformation proceeds through the activation of an α-amino C-H bond, a process influenced by the nucleophilic character of the nitrogen. nih.gov

Mechanistic Insights into Derivatization Reactions (e.g., Schiff base formation from 2,4,6-trimethylaniline (B148799) as a precursor)

The formation of Schiff bases, or imines, from the precursor 2,4,6-trimethylaniline is a cornerstone of its derivatization chemistry. This reaction typically involves the condensation of a primary amine with an aldehyde or a ketone. The mechanism is a two-step process involving an initial nucleophilic addition to form a carbinolamine intermediate, followed by a dehydration step to yield the final imine product. wjpsonline.comeijppr.com

R-NH₂ + R'C(=O)R'' ⇌ R-N(H)-C(OH)R'R'' ⇌ R-N=CR'R'' + H₂O

Computational studies on the reaction of benzaldehyde (B42025) with various aromatic amines have provided deeper insights into this mechanism, particularly in the absence of acid catalysts or in nonpolar solvents. peerj.compeerj.comresearchgate.net These studies suggest that an additional molecule of the amine can help stabilize the transition state during the formation of the carbinolamine. peerj.compeerj.comresearchgate.net Furthermore, the dehydration step, which is often rate-determining, can be facilitated by minute amounts of a protonated base, which can be generated through the auto-protolysis of the amines themselves. peerj.compeerj.com The synthesis of N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) provides a practical example, where the initial step is the formation of the Schiff base, N-isopropylidene-2,4,6-trimethylaniline, through a dehydration reaction. nih.gov

The reaction rate is sensitive to pH. While the reaction is generally acid-catalyzed, an excessively high acid concentration can be detrimental as it leads to the protonation of the amine, rendering it non-nucleophilic and shifting the equilibrium away from product formation. wjpsonline.com

Understanding Basicity and Protonation Behavior in Sterically Hindered Systems (referencing N,N,2,6-tetramethylaniline)

The basicity of N,N,2,6-tetramethylaniline provides a clear illustration of the impact of steric hindrance on electronic properties. This compound is a significantly stronger base than its less hindered analog, N,N-dimethylaniline. allen.indoubtnut.comchemzipper.com

The key to understanding this enhanced basicity lies in the concept of "steric inhibition of resonance." In N,N-dimethylaniline, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. chemzipper.compearson.com This delocalization reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus rendering the compound less basic.

In contrast, in N,N,2,6-tetramethylaniline, the two methyl groups at the ortho positions sterically clash with the two methyl groups on the nitrogen atom. allen.in This steric repulsion forces the N-dimethyl group to rotate out of the plane of the benzene ring. allen.inchemzipper.com As a result, the overlap between the p-orbital of the nitrogen containing the lone pair and the π-orbitals of the aromatic ring is diminished, effectively inhibiting resonance. allen.indoubtnut.com The lone pair is therefore more localized on the nitrogen atom, making it more readily available to accept a proton, which leads to a higher basicity. chemzipper.compearson.com

The pKa values of the conjugate acids of these amines in aqueous solution illustrate this difference quantitatively.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.6 | quora.com |

| o-Toluidine | 4.4 | quora.com |

| N,N-Dimethylaniline | 5.1 | quora.com |

| N,N,2,6-Tetramethylaniline | >5.1 (stronger base) | doubtnut.comchemzipper.compearson.com |

Note: A higher pKa of the conjugate acid corresponds to a stronger base.

Thermal Reactions and Rearrangement Mechanisms (referencing 2,4,6-trimethylanilinium salts)

The thermal stability and degradation pathways of anilinium salts are of significant interest, particularly in the context of their applications in synthesis. Studies on N,N,N-trimethylanilinium salts, which are structurally analogous to protonated 2,4,6-trimethylanilinium salts, have provided valuable mechanistic insights. chemrxiv.org

Kinetic analysis of the thermal degradation of N,N,N-trimethylanilinium iodide has shown that the primary decomposition pathway involves a closed-shell SN2 mechanism. chemrxiv.org In this process, the iodide counterion acts as a nucleophile, attacking one of the N-methyl groups and leading to the formation of methyl iodide and the parent aniline (N,N-dimethylaniline in this case). chemrxiv.org This suggests that for 2,4,6-trimethylanilinium salts with nucleophilic counterions, a similar thermal degradation to 2,4,6-trimethylaniline and the corresponding alkyl halide could be expected.

The stability of these salts is influenced by several factors, including the nature of the counterion. Non-nucleophilic counterions would likely lead to higher thermal stability. chemrxiv.org Furthermore, modifications to the aryl group, such as the introduction of strongly electron-withdrawing groups, can influence the rate of thermal decomposition and the in situ release of the alkylating agent. researchgate.net

While direct studies on the thermal rearrangements of 2,4,6-trimethylanilinium salts are not extensively documented in the provided context, computational studies on other aromatic systems, such as 2-ethynylbiphenyl, highlight the complexity of high-temperature reactions, which can involve various pathways including hydrogen shifts and electrocyclic closures. nih.gov

Kinetic Studies of Hydrolysis Reactions (referencing di-2,4,6-trimethylaniline phosphate)

The hydrolysis of di- and mono-aniline phosphates is typically studied in acidic media and followed by spectrophotometric methods. jru-b.com For instance, the hydrolysis of di-3-chloro-2-methylaniline phosphate (B84403) has been investigated in hydrochloric acid. The rate of hydrolysis was found to increase with acid molarity up to a certain point, after which it decreased, a phenomenon attributed to the effect of water activity.

The bimolecular nature of these hydrolytic reactions is often inferred from various kinetic parameters, including Arrhenius parameters, Hammett acidity functions, and the effects of solvent composition. tsijournals.com For many aniline phosphate esters, the hydrolysis is proposed to proceed via a bimolecular mechanism involving a P-N bond fission.

The effect of solvent on the reaction rate provides information about the transition state. An increase in the rate constant with the addition of organic co-solvents like dioxane or DMSO can suggest the formation of a transition state where charge is dispersed.

A comparative look at the activation parameters for the hydrolysis of different aniline phosphate diesters can provide a basis for predicting the reactivity of di-2,4,6-trimethylaniline phosphate.

| Diester | Acid Molarity (HCl) | Ea (kcal/mol) | -ΔS≠ (e.u.) | Bond Fission | Reference |

| Cyclohexyl amine phosphate | 3 | 12.09 | 37.11 | P-N | |

| o-Toluidine phosphate | 1 | 11.40 | 38.66 | P-N | |

| 3-Chloro-2-methylaniline phosphate | 4 | 13.72 | 27.12 | P-N |

These data suggest that the steric and electronic properties of the aniline moiety significantly influence the kinetics of hydrolysis.

Applications in Ligand Design and Catalysis

Precursors for Bulky N-Donor Ligands

The mesityl group (2,4,6-trimethylphenyl) is a common feature in a variety of bulky N-donor ligands that have had a significant impact on organometallic chemistry and catalysis. 2,4,6-trimethylaniline (B148799) serves as a readily available and versatile starting material for these important ligand classes. wikipedia.org

1,2-Diimine ligands, also known as α-diimines, are synthesized through the condensation reaction between a 1,2-dicarbonyl compound and two equivalents of a primary amine. A prominent example is Glyoxal-bis(mesitylimine), a yellow solid prepared by the condensation of glyoxal (B1671930) with 2,4,6-trimethylaniline. wikipedia.orgwikipedia.org This reaction is typically carried out in a solvent like methanol, often with a few drops of an acid catalyst such as formic or acetic acid, to facilitate the imine formation. rsc.org

The resulting Glyoxal-bis(mesitylimine) ligand features two imine nitrogen atoms that can chelate to a metal center. The bulky mesityl groups flank the coordination site, providing steric protection that can stabilize the metal complex and influence its reactivity. chemeurope.com

Table 1: Synthesis of Glyoxal-bis(mesitylimine)

| Reactant 1 | Reactant 2 | Product | Key Feature |

|---|---|---|---|

| 2,4,6-Trimethylaniline | Glyoxal | Glyoxal-bis(mesitylimine) | Sterically bulky diimine ligand |

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and steric tunability. One of the most common NHCs, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is synthesized from 2,4,6-trimethylaniline. wikipedia.orgwikipedia.org

The synthesis begins with the formation of Glyoxal-bis(mesitylimine), as described previously. This diimine intermediate then undergoes a cyclization reaction with a one-carbon source, typically paraformaldehyde, in the presence of an acid. wikipedia.orgresearchgate.netnih.gov This step forms the 1,3-dimesitylimidazolium salt (IMes·HCl), which is the direct, air-stable precursor to the free NHC ligand. nih.govnih.gov The free IMes carbene can then be generated by deprotonation of this salt with a suitable base. scripps.edu

1,3-Diketimine ligands, often referred to by the abbreviation "NacNac," are another important class of ancillary ligands derived from bulky aniline (B41778) precursors. These anionic, bidentate ligands are synthesized by condensing a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione), with two equivalents of an amine like 2,4,6-trimethylaniline. chemeurope.comresearchgate.net

The reaction is typically performed in an acidified solvent, and for bulky amines like 2,4,6-trimethylaniline, may require extended reaction times to achieve good yields. chemeurope.com The resulting pro-ligand can be deprotonated to form a six-membered chelate ring with a metal center. The steric bulk of the N-aryl (mesityl) substituents is a key feature, providing kinetic stabilization to a wide range of metal complexes across the periodic table.

Role in Transition Metal Catalysis

The bulky ligands derived from 2,4,6-trimethylaniline are not merely structural curiosities; they are essential components in a wide array of highly effective transition metal catalysts. The steric hindrance provided by the mesityl groups can enhance catalytic activity, improve selectivity, and increase catalyst stability.

Ligands derived from 2,4,6-trimethylaniline are employed in various catalytic transformations. For instance, 2,4,6-trimethylaniline itself has been used as a component in efficient rhodium-catalyzed multicomponent reactions for the synthesis of novel propargylamines. sigmaaldrich.com In other systems, rhodium(III) complexes have been shown to catalyze the hydroamination of alkynes with anilines. ntu.edu.sg The specific ligand environment around the rhodium center is critical for the efficiency of these transformations, controlling substrate access and the stability of catalytic intermediates.

One of the most significant applications of ligands derived from 2,4,6-trimethylaniline is in the field of olefin polymerization. Iron complexes bearing 2,6-bis(imino)pyridyl ligands, where the imino groups are substituted with bulky aryl groups like the 2,4,6-trimethylphenyl (mesityl) moiety, have been shown to be highly active catalysts for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO). acs.orgunam.mx

Research has demonstrated that the geometry at the iron center is significantly influenced by the nature of the N-aryl substituent. For example, complexes with 2,4,6-trimethylphenyl groups often exhibit a distorted trigonal bipyramidal geometry. acs.org This specific coordination environment, enforced by the bulky ligand, plays a crucial role in the catalyst's ability to convert ethylene into highly linear polyethylene (B3416737) with high activity. acs.orgresearchgate.netresearchgate.net The steric properties of the mesityl group are critical for controlling polymer chain growth and preventing unwanted side reactions.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| N,2,4,6-Tetramethylaniline | Subject of Article |

| 2,4,6-Trimethylaniline | Precursor |

| Glyoxal | Reagent |

| Glyoxal-bis(mesitylimine) | 1,2-Diimine Ligand |

| IMes | N-Heterocyclic Carbene Ligand |

| 1,3-Dimesitylimidazolium salt | NHC Precursor |

| Paraformaldehyde | Reagent |

| Acetylacetone | Reagent (for 1,3-Diketimine) |

| 1,3-Diketimine (NacNac) | Ligand Class |

| Propargylamines | Reaction Product |

| Methylaluminoxane (MAO) | Co-catalyst/Activator |

| Ethylene | Monomer |

Formation of Metallated Imine Complexes (e.g., Palladacycles from 2,4,6-trimethylaniline-derived Schiff bases)

The sterically hindered nature of the 2,4,6-trimethylphenyl group makes it a valuable component in the synthesis of ligands for organometallic chemistry. Schiff base ligands derived from 2,4,6-trimethylaniline are effective precursors for the formation of cyclometallated palladium complexes, known as palladacycles.

The synthesis typically begins with a condensation reaction between 2,4,6-trimethylaniline and a suitable aldehyde to form the Schiff base (or imine) ligand. Subsequent treatment of this ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297), in a suitable solvent like acetic acid, leads to the formation of dinuclear palladacycles. organic-chemistry.orgca.gov In these structures, the palladium center is bonded to the imine ligand through both the nitrogen atom and a metallated carbon atom of the aniline ring, forming a stable chelate structure. acs.org These reactions often yield dinuclear compounds with bridging acetate or halide moieties. organic-chemistry.orgca.gov The resulting cyclometallated complexes are stable and can serve as precursors for further ligand-exchange processes. organic-chemistry.org Spectroscopic methods, including NMR, and X-ray crystallography are used to confirm the structure of these palladacycles. organic-chemistry.orgacs.org

Coordination Chemistry with Metal Complexes (e.g., Cadmium complexes with 1,2-bis(arylimino)acenaphthenes using 2,4,6-trimethylphenylimino)

The 2,4,6-trimethylphenylimino moiety is integral to the structure of versatile ligands like 1,2-bis(arylimino)acenaphthenes (Ar-bian). These ligands possess strong σ-donor and π-acceptor properties, enabling them to stabilize metal ions in various oxidation states. researchgate.net

Research has led to the synthesis of a novel family of cadmium(II) complexes utilizing the ligand bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian). researchgate.netelsevierpure.com The reaction of cadmium(II) chloride (CdCl₂) with this ligand results in the formation of a dimeric complex, [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂]. researchgate.net Further reactions of this dimer, such as treatment with a chloride-eliminating agent like silver triflate, can yield both a binuclear aqua complex, [Cd₂(tmp-bian)₂(H₂O)₄(µ-Cl)₂]²⁺, and a monomeric complex, [Cd(tmp-bian)₂(OTf)₂]. researchgate.net

X-ray diffraction analysis of these complexes reveals varied coordination geometries for the cadmium(II) ion, ranging from five-coordinate (square-pyramidal) to six-coordinate (octahedral). researchgate.net The coordination environment is determined by the nitrogen atoms of the tmp-bian ligand and the accompanying chloride, water, or triflate ligands. researchgate.net

Table 1: Selected Structural Parameters of Cadmium(II) Complexes with tmp-bian Ligand researchgate.net

| Complex | Cd(II) Coordination Number | Cd(II) Geometry | Selected Bond Lengths (Å) |

| [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] (1) | 5 | Square-pyramidal | Cd–N: (range not specified) |

| Cd₂(tmp-bian)₂(H₂O)₄(µ-Cl)₂₂ (2) | 6 | Distorted Octahedral | Cd–N1: 2.375, Cd–N2: 2.362 |

| Cd–O: 2.329, 2.349 | |||

| Cd–Cl: 2.559, 2.6000 | |||

| [Cd(tmp-bian)₂(OTf)₂] (3) | 6 | Octahedral | (details not specified) |

Functional Molecules and Pharmaceutical Intermediates

Synthesis of α-Amino Diazoketones (referencing N-methyl-2,4,6-trimethylaniline for HIV inhibitors)

While N-methyl-2,4,6-trimethylaniline serves as a precursor for various functional molecules, its specific role in the direct synthesis of α-amino diazoketones for HIV inhibitors is not detailed in available literature. However, α-amino acid-derived diazoketones are recognized as important intermediates in the synthesis of protease inhibitors, including those targeting HIV. elsevierpure.com

The general synthesis of chiral α-amino diazoketones involves the reaction of diazomethane (B1218177) with mixed anhydrides. researchgate.netelsevierpure.com These anhydrides are generated in-situ from N-protected α-amino acids (e.g., Boc-protected) by treating them with reagents like ethyl chloroformate. researchgate.netelsevierpure.com This method allows for the preparation of crystalline, stable diazoketones that can be stored long-term and serve as versatile bench-stable reagents for further chemical transformations. researchgate.net These diazoketone intermediates are crucial building blocks for constructing the complex molecular architectures of various therapeutic agents. elsevierpure.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure and conformational dynamics of N,2,4,6-tetramethylaniline and its derivatives.

Elucidation of Molecular Structure using ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of substituted anilines. For the closely related N,N,2,4,6-pentamethylaniline, ¹H NMR data reveals distinct signals corresponding to the aromatic protons, the N-dimethyl protons, and the methyl groups on the benzene (B151609) ring. rsc.org Specifically, the aromatic protons appear as a singlet, indicating their chemical equivalence, while the N-dimethyl and ring methyl protons also present as sharp singlets at different chemical shifts. rsc.org

Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. The spectrum for N,N,2,4,6-pentamethylaniline shows characteristic signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted positions, as well as signals for the N-dimethyl and ring methyl carbons. rsc.org This data allows for the unambiguous assignment of each carbon atom within the molecule, confirming the substitution pattern.

Interactive Table 1: Representative NMR Data for N,N,2,4,6-pentamethylaniline Data is illustrative of the types of signals observed for this class of compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.80 | s | Aromatic H |

| ¹H | 2.79 | s | N(CH₃)₂ |

| ¹H | 2.25 | s | 2,6-CH₃ |

| ¹H | 2.23 | s | 4-CH₃ |

| ¹³C | 147.07 | s | C-N |

| ¹³C | 136.95 | s | C-4 |

| ¹³C | 134.16 | s | C-2,6 |

| ¹³C | 129.42 | s | C-3,5 |

| ¹³C | 42.56 | s | N(CH₃)₂ |

| ¹³C | 20.67 | s | 4-CH₃ |

Spectroscopic Signatures of Steric Effects (e.g., ¹³C NMR chemical shifts in N,N-2,6-tetramethylaniline)

The introduction of methyl groups at the ortho positions (C2 and C6) of the aniline (B41778) ring induces significant steric hindrance, which has pronounced effects on the molecule's electronic properties and, consequently, its NMR spectrum. In N,N,2,6-tetramethylaniline, the bulky ortho-methyl groups force the dimethylamino group out of the plane of the benzene ring. mdpi.com

This "steric inhibition of resonance" restricts the delocalization of the nitrogen lone pair into the aromatic π-system. As a result, the electron-donating capacity of the amino group is severely diminished. mdpi.com This electronic change is reflected in the ¹³C NMR spectrum. The chemical shift of the para carbon (C4) is a sensitive probe of the resonance effect of the substituent at C1. In N,N,2,6-tetramethylaniline, the reduced electron-donating ability of the sterically hindered amino group results in a C4 chemical shift that indicates a much weaker donor character compared to an unhindered N,N-dimethylaniline. mdpi.com Studies have shown that the amino groups in compounds like N,N-2,6-tetramethylaniline exhibit very weak electron-donor properties based on these spectroscopic observations. mdpi.com

Dynamic NMR Spectroscopy for Conformational Dynamics (referencing N,N-dimethyl-2,4,6-tri-tert-butylaniline)

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the energy barriers associated with conformational changes, such as bond rotations. In sterically congested molecules, these rotations can be slow enough on the NMR timescale to be studied.

For instance, in the highly hindered N,N-dimethyl-2,4,6-tri-tert-butylaniline, DNMR techniques have been used to quantify the rotational barrier around the aryl-to-nitrogen (Car–N) bond. Studies on the protonated form of this compound have determined a rotational barrier of 63.6 kJ/mol. researchgate.net This substantial energy barrier is a direct consequence of the severe steric clash between the bulky tert-butyl groups on the ring and the N-dimethyl groups. The measurement of such rotational barriers provides critical data on the conformational stability and steric interactions within these crowded molecular systems. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering a static picture of molecular geometry and intermolecular packing.

Determination of Solid-State Molecular and Crystal Structures of N,2,4,6-Tetramethylanilinium Salts

The solid-state structure of this compound has been elucidated through the single-crystal X-ray diffraction of its salts, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126). nih.govresearchgate.netiucr.org These studies confirm the molecular connectivity and provide precise bond lengths and angles. nih.gov In the crystal structure of this salt, the cation consists of a secondary ammonium (B1175870) ion where the nitrogen is bonded to the 2,4,6-trimethylphenyl group, a methyl group, and two hydrogen atoms. nih.gov The analysis reveals the spatial orientation of the methyl groups on the aniline ring and the geometry around the protonated nitrogen atom. nih.govresearchgate.net

Interactive Table 2: Selected Crystallographic Data for N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate

| Parameter | Value |

|---|---|

| Chemical Formula | [C₁₀H₁₆N]⁺[CF₃SO₃]⁻ |

| Crystal System | Monoclinic |

Note: Specific cell dimensions and atomic coordinates are detailed in the cited literature. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Interactions)

The crystal packing of N,2,4,6-tetramethylanilinium salts is governed by a network of non-covalent interactions. In the trifluoromethanesulfonate salt, the dominant intermolecular forces are strong hydrogen bonds and π–π stacking interactions. nih.goviucr.org

The primary interaction involves strong N—H···O hydrogen bonds between the ammonium hydrogens of the cation and the oxygen atoms of the trifluoromethanesulfonate anions. nih.gov This hydrogen-bonding arrangement links the ions into one-dimensional chains. nih.gov

In addition to hydrogen bonding, the organic cations organize into dimers through π–π stacking. The 2,4,6-trimethylphenyl rings of adjacent cations arrange in a parallel-displaced geometry. nih.gov The key parameters defining this interaction have been measured precisely:

Interactive Table 3: π–π Interaction Parameters in N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate

| Parameter | Value (Å) |

|---|---|

| Centroid-Centroid Distance | 3.9129 (8) |

| Interplanar Spacing | 3.5156 (5) |

These detailed structural analyses highlight how hydrogen bonding and π–π stacking work in concert to direct the supramolecular assembly of N,2,4,6-tetramethylanilinium salts in the solid state. nih.gov

Mass Spectrometry for Trace Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying chemical compounds. However, its ability to distinguish between isomers—molecules with the same chemical formula and thus the same mass—can be limited. To overcome this, MS is often coupled with separation techniques that can differentiate molecules based on properties other than their mass-to-charge ratio.

Application of Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS-MS) for Isobaric Amines (referencing 2,4,6-trimethylaniline)

Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), also known as differential mobility spectrometry, is an advanced ion mobility technique that separates gas-phase ions at atmospheric pressure. wikipedia.org It serves as an effective pre-filter for mass spectrometry, enhancing its analytical capabilities by reducing chemical noise, separating interfering isobaric ions, and improving signal-to-noise ratios. waters.comrsc.org

The principle of FAIMS is based on the differential mobility of ions in high and low electric fields. ufl.edu Ions are transported by a carrier gas between two electrodes. An asymmetric waveform, which alternates between a high voltage (dispersion voltage, DV) and a lower voltage of opposite polarity, is applied to the electrodes. nih.gov This creates alternating high- and low-strength electric fields. An ion's mobility, or its velocity through the gas under the influence of an electric field, can change depending on the field strength. ufl.edu This difference in mobility between the high- and low-field states causes the ion to drift toward one of the electrodes. waters.com To guide a specific ion through the FAIMS device to the mass spectrometer, a DC compensation voltage (CV) is applied to the electrodes to counteract this net drift. ufl.edu Only ions with the specific differential mobility that is balanced by the set CV can pass through, while others are neutralized on the electrodes. wikipedia.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups within a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

For a substituted aniline like this compound, the IR spectrum provides a unique fingerprint based on its molecular structure. The key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. core.ac.uk Aliphatic C-H stretching from the methyl groups (both on the ring and on the nitrogen atom) are observed in the 2850–2970 cm⁻¹ range. core.ac.uk

N-H Stretching: For a primary amine like 2,4,6-trimethylaniline (B148799), symmetric and asymmetric N-H stretching bands are prominent. However, in this compound, which is a tertiary amine, these N-H stretching bands are absent.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several bands in the 1450–1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is generally observed in the 1250–1350 cm⁻¹ range. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic of the substitution pattern on the benzene ring and typically appear in the 650-900 cm⁻¹ region. researchgate.net

The structural information for this compound can be inferred from the analysis of related compounds. For instance, studies on plasma-polymerized N,N,3,5-tetramethylaniline thin films have identified characteristic peaks corresponding to the aromatic ring and C-H side groups, confirming the retention of the core aniline structure during polymerization. researchgate.net

Below is a table summarizing the expected characteristic IR absorption bands for a tetramethyl-substituted aniline.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretching | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretching | 2850 - 2970 | -CH₃ Groups |

| C=C Ring Stretching | 1450 - 1600 | Aromatic Ring |

| C-N Stretching | 1250 - 1350 | Aromatic Amine |

| Aromatic C-H Out-of-Plane Bending | 650 - 900 | Aromatic Ring |

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometric and electronic properties of molecules like N,2,4,6-Tetramethylaniline. DFT calculations can elucidate the distribution of electron density and the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. For this compound, the electron-donating methyl groups on the aniline (B41778) ring are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted aniline.

Key reactivity descriptors derived from DFT calculations include:

Ionization Potential (I): Approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): Approximated by the energy of the LUMO (A ≈ -ELUMO).

Global Hardness (η): Calculated as (I - A) / 2, indicating resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2, representing the molecule's ability to attract electrons.

Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of molecules, allowing for the prediction and interpretation of electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, providing a theoretical basis for understanding the molecule's response to electromagnetic radiation.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: The following data are representative examples of what a DFT calculation would yield and are for illustrative purposes.

| Parameter | Value | Description |

| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.0 eV | Indicator of molecular stability and reactivity |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity |

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies, which correspond to the peaks in an Infrared (IR) and Raman spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated by determining the magnetic shielding of each nucleus within the molecule's electronic environment. These theoretical predictions are invaluable for assigning signals in complex experimental spectra and for understanding how the chemical structure influences the spectroscopic output.

For highly accurate thermochemical data, composite methods like the Gaussian-4 (G4) theory are employed. acs.org These multi-step procedures are designed to yield results approaching "chemical accuracy" (typically within ~4 kJ·mol⁻¹ of experimental values). acs.orgnih.gov The G4 method is computationally more demanding than standard DFT but provides reliable values for quantities such as gas-phase enthalpies of formation (ΔfH°(g)) and Gibbs free energies. acs.orgmdpi.com

Studies on aniline derivatives have demonstrated the utility of the G4 method in providing precise theoretical calculations for reference. researchgate.net For instance, the G4 method has been used to calculate reaction Gibbs free energies for various substituted anilines, which can then be correlated with experimental electrochemical potentials. researchgate.net While G4 calculations are complex, they are considered a benchmark for validating less computationally expensive methods and for providing reliable energetic data where experimental values are unavailable. mdpi.commdpi.com The method involves geometry optimization, vibrational frequency analysis, and a series of single-point energy calculations with different levels of theory and basis sets to extrapolate to a high-accuracy final energy. nih.govresearchgate.net

Table 2: G4 Calculation Data for 2,4,6-Trimethylaniline (B148799) Source: Adapted from a theoretical investigation of aniline derivatives. researchgate.net

| Parameter | Calculated Value | Method |

| Reaction Gibbs Free Energy (Electron Abstraction) | 339 kJ/mol | G4 (in water) |

| C—N Bond Length | 1.401 Å | B3LYP/6-31G(2df,p) |

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

MD simulations model the behavior of a molecule by solving Newton's equations of motion for a system of interacting atoms. This allows for the exploration of the molecule's conformational landscape and dynamic behavior in different environments (e.g., in a vacuum or in a specific solvent).

For this compound, MD simulations could be used to investigate:

Conformational Flexibility: The rotation of the N-methyl and aryl-methyl groups, and the inversion of the nitrogen atom.

Solvent Effects: How the presence and type of solvent molecules affect the molecule's preferred conformation and dynamics.

Intermolecular Interactions: The simulation of multiple this compound molecules to study aggregation or interactions in a condensed phase.

These simulations provide a time-averaged picture of the molecule's behavior, offering insights that are crucial for understanding its macroscopic properties and interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are fields that use computational and statistical methods to correlate the chemical structure of a compound with its physicochemical properties or biological activity. In a QSAR study, numerical descriptors representing the physicochemical properties of a molecule (e.g., steric, electronic, hydrophobic) are calculated from its structure.

A statistical model is then developed to relate these descriptors to an observed activity or property. For a series of aniline derivatives, a QSAR model could be built to predict properties like toxicity, environmental fate, or receptor binding affinity based on descriptors derived from their molecular structures. Cheminformatics tools are essential for managing the chemical data, calculating the molecular descriptors, and building the predictive models inherent to QSAR. For this compound, these methods could be used to estimate its properties by comparing it to a database of related, well-characterized compounds.

Reaction Pathway Analysis and Transition State Theory

Computational chemistry is instrumental in elucidating complex reaction mechanisms, including the formation of pyrimidinium salts. In a deconstruction-reconstruction strategy for pyrimidine (B1678525) diversification, N-arylpyrimidinium salts are key intermediates. nsf.gov The formation of these salts involves a ring-opening and ring-closing process with an aniline. nsf.gov

While the specific computational elucidation for this reaction is not detailed in the provided references, the experimental findings strongly suggest a mechanism where computational analysis would be highly beneficial. For instance, when reacting certain 4-substituted pyrimidines with aniline, a significant side reaction, aniline triflylation, leads to low yields of the desired pyrimidinium salt. However, substituting aniline with the bulkier 2,4,6-trimethylaniline effectively mitigates this unwanted side reaction, resulting in a reasonable yield of the target salt. nsf.gov

Theoretical modeling could elucidate this outcome by:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products for both the desired salt formation pathway and the side reaction pathway.

Analyzing Transition States: Comparing the activation energies for aniline triflylation versus pyrimidinium salt formation when using aniline versus 2,4,6-trimethylaniline. The steric bulk of the trimethylaniline likely raises the activation energy for the triflylation side reaction, making the desired pathway more favorable.

Investigating Steric and Electronic Effects: Quantifying how the methyl groups on 2,4,6-trimethylaniline sterically hinder the approach to the triflyl group and electronically modify the nucleophilicity of the nitrogen atom, thereby altering the reaction kinetics and selectivity.

This demonstrates how computational analysis can explain experimentally observed selectivity and guide the choice of reagents to optimize reaction outcomes.

The principles of theoretical investigation are critical for understanding and designing molecules for selective anion binding and recognition, a field where borane-based receptors are prominent. While direct studies on trimethylaniline boranes were not found, the methodologies applied to other borane (B79455) systems are directly transferable. Theoretical studies on triarylboranes and closo-borate anions provide a framework for how such investigations would proceed. nih.govmdpi.com

Computational analysis can predict and explain the selectivity of a receptor for different anions (e.g., cyanide vs. fluoride). For a triarylborane decorated with a cationic Ru(II) complex, UV-vis titrations showed a much higher affinity for cyanide (K = 3.0 x 10⁶ M⁻¹) than for fluoride (B91410) (K = 1.1 x 10⁴ M⁻¹) in a CHCl₃/DMF solvent mixture. nih.gov

A theoretical investigation into such a system would typically involve:

Geometry Optimization: Calculating the optimized structures of the borane receptor, the free anions, and the resulting receptor-anion complexes.

Binding Energy Calculation: Determining the Gibbs free energy of binding for each anion to quantify the thermodynamic stability of the complexes. This allows for a direct comparison of binding affinities and prediction of selectivity.

Electronic Structure Analysis: Using methods like Natural Bond Orbital (NBO) analysis to examine the charge transfer and orbital interactions between the boron center (Lewis acid) and the anion (Lewis base). This reveals the nature of the binding interaction.

Conceptual DFT: Employing descriptors such as Fukui functions to identify the most reactive sites for electrophilic attack on the anion, further explaining the recognition mechanism. mdpi.com

These computational approaches allow researchers to understand the fundamental drivers of selectivity, such as Coulombic and inductive effects, and to rationally design new receptors with enhanced affinity and selectivity for specific target anions. nih.gov

Future Perspectives in N,2,4,6 Tetramethylaniline Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The conventional synthesis of N,2,4,6-tetramethylaniline and its derivatives often involves standard alkylation or methylation procedures, such as the methylation of 2,4,6-trimethylaniline (B148799). nih.gov While effective, future research is expected to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Novel Synthetic Strategies: Future synthetic explorations could move beyond simple methylation to more complex derivatizations. This includes developing practical catalytic methods for synthesizing highly hindered anilines, potentially using earth-abundant metal catalysts to forge C-N bonds under milder conditions. rsc.org Research into one-pot procedures, starting from readily available precursors like substituted cyclohexanones or employing multicomponent reactions, could streamline the synthesis of complex aniline (B41778) derivatives. bohrium.commdpi.com

Sustainable Methodologies: A significant future direction lies in the adoption of green chemistry principles. nih.gov This involves minimizing hazardous waste and energy consumption. Research could focus on:

Green Solvents: Replacing traditional organic solvents with more sustainable alternatives like water or bio-derived solvents. acs.org

Catalysis: Developing highly efficient catalytic systems, such as those based on palladium or copper, to reduce reaction times and temperatures. rsc.orgbohrium.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, reducing waste.

Table 1: Comparison of Conventional vs. Prospective Sustainable Synthesis

| Feature | Conventional Approach (e.g., Methylation) | Future Sustainable Approach |

|---|---|---|

| Solvent | Traditional organic solvents (e.g., diethyl ether) nih.gov | Water, deep eutectic solvents, or solvent-free conditions acs.org |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous or homogeneous catalysts (e.g., Pd/C) bohrium.com |

| Energy Input | Often requires heating/reflux | Room temperature reactions or microwave-assisted synthesis |

| Waste | Generation of salt byproducts and solvent waste | Minimal waste, high atom economy |

| Procedure | Multi-step purification | One-pot synthesis, simplified workup acs.org |

Advanced Applications in Catalysis and Materials Science

The distinct steric and electronic properties of this compound make it a promising candidate for advanced applications in catalysis and the development of novel organic materials.

Catalysis: Sterically demanding anilines are crucial building blocks for N-heterocyclic carbene (NHC) ligands, which are pivotal in modern transition metal catalysis. nih.govscripps.edursc.orgtcichemicals.comnih.gov The parent compound, 2,4,6-trimethylaniline, is a known precursor to ligands like IMes, used in second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org Future work could leverage this compound to create a new generation of even more sterically hindered NHC ligands. These "super-bulky" ligands could offer enhanced stability and unique selectivity in challenging catalytic transformations, such as the formation of tetrasubstituted double bonds. nih.gov The precise tuning of steric bulk by modifying the aniline backbone is a key strategy for developing next-generation catalysts. semanticscholar.org

Organic Semiconductors and Photovoltaic Materials: The field of organic electronics relies on the design of molecules that can effectively transport charge and interact with light. The rigid, sterically defined structure of this compound could be incorporated as a building block in novel n-type or p-type organic semiconductors. Its bulky nature could be exploited to control intermolecular packing in the solid state, a critical factor influencing charge mobility. By preventing excessive π-π stacking, derivatives of this compound might lead to materials with improved solubility and processability, addressing key challenges in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Antioxidants: While research into the antioxidant properties of this compound itself is nascent, its structural features suggest a potential avenue for exploration. Future studies could involve synthesizing derivatives that incorporate phenol (B47542) or other radical-scavenging moieties. The sterically hindered aniline core could influence the stability of the resulting radical species and modulate the antioxidant activity, potentially leading to the development of novel, highly stable antioxidant compounds.

Deeper Insights into Mechanistic Pathways and Electronic Effects of Steric Hindrance

The most defining characteristic of this compound and its close analogs is the phenomenon of "steric inhibition of resonance." chemzipper.comallen.in In less hindered anilines like N,N-dimethylaniline, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system of the benzene (B151609) ring. allen.inpearson.com However, in this compound, the methyl groups at the ortho (2 and 6) positions clash with the N-methyl groups, forcing the amino group to rotate out of the plane of the ring. chemzipper.comallen.in

This has a profound electronic consequence: the nitrogen lone pair cannot effectively participate in resonance. As a result, the lone pair is more localized on the nitrogen atom, making it significantly more available for protonation. allen.inallen.in This effect dramatically increases the basicity of the compound compared to its non-ortho-substituted counterparts. chemzipper.compearson.com N,N,2,6-tetramethylaniline is, therefore, a much stronger base than N,N-dimethylaniline. allen.in

Future research will likely focus on quantifying these effects with greater precision using advanced computational methods like Density Functional Theory (DFT). Such studies could:

Model the rotational energy barrier of the C-N bond.

Map the electron density distribution to visualize lone pair localization.

Simulate reaction mechanisms to understand how steric hindrance influences transition state energies and reaction pathways, such as in nucleophilic substitution reactions.

Table 2: Effect of Steric Hindrance on the Basicity of Anilines

| Compound | Structure | Key Feature | pKa of Conjugate Acid (approx.) | Basicity |

|---|---|---|---|---|

| Aniline | C₆H₅NH₂ | Resonance delocalization | 4.6 | Weakest |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | Resonance delocalization | 5.1 | Moderate |

| N,N,2,6-Tetramethylaniline | (CH₃)₂C₆H₃N(CH₃)₂ | Steric inhibition of resonance chemzipper.comallen.in | ~7.5 | Strongest |

Interdisciplinary Research with Biological and Pharmaceutical Sciences

The unique steric profile of this compound makes it an attractive scaffold for applications in medicinal chemistry and chemical biology.

N-substituted anilines, including the closely related N-methyl-2,4,6-trimethylaniline, have been utilized as precursors in the synthesis of α-amino diazoketones, which are intermediates for creating HIV inhibitors. nih.gov This precedent suggests that this compound could serve as a valuable and sterically demanding building block for developing new therapeutic agents. Its rigid and bulky structure could be used to probe the active sites of enzymes or receptors, potentially leading to potent and selective inhibitors. The development of synthetic methods for highly substituted anilines is of significant interest for creating privileged pharmacological structures. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Direct alkylation | Methyl iodide, KOH, reflux | 85% | |

| Rhodium catalysis | RhCl₃, propargylamines, THF | 78% | |

| Pt/C reductive methylation | Pt/C, HCO₂H, PhSiH₃, toluene | 91% |

What spectroscopic techniques are employed to characterize this compound and its derivatives?

Basic Research Question

Characterization relies on multidimensional analytical tools :

- ¹H/¹³C NMR : For structural elucidation. For example, N-benzyl-N,2,4,6-tetramethylaniline shows distinct peaks at δ 2.25 (s, 3H, CH₃) and δ 6.84 (s, 2H, aromatic protons) .

- GC×GC-MS : Detects trace impurities in biological or environmental matrices, with a detection limit of 0.1 ppb for aromatic amines .

- X-ray crystallography : Resolves steric effects in derivatives like N,2,4,6-tetramethylanilinium triflate, revealing bond angles critical for crystal engineering .

Q. Table 2: Key NMR Data for N-Benzyl Derivative

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic CH₃ (C2,4,6) | 2.25 | Singlet | |

| N-Benzyl CH₂ | 4.14 | Singlet | |

| Aromatic protons | 6.84 | Singlet |

How does the steric profile of this compound influence its catalytic applications?

Advanced Research Question

The ortho-methyl groups impose steric hindrance, which:

- Enhances regioselectivity : In B(C₆F₅)₃-catalyzed C–H alkylation, bulky amines like this compound suppress side reactions, achieving 78% yield vs. <10% for less hindered analogs .

- Modulates electronic effects : Electron-donating methyl groups increase amine nucleophilicity, facilitating charge-transfer complex formation in photothermal applications .

Key Mechanistic Insight : Steric bulk slows substrate approach to catalytic sites but improves selectivity in multicomponent reactions .

What safety considerations are critical when handling this compound in research environments?

Basic Research Question

Safety protocols align with GHS Hazard Classifications :

- Acute toxicity : Oral (Category 4), dermal (Category 4), and inhalation (Category 2) hazards .

- Protective measures : Use nitrile gloves, fume hoods, and full-face respirators (EN 166/NIOSH standards) to avoid exposure .

- First aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek immediate medical help .

Q. Table 3: Physical Properties and Hazards

| Property | Value | Reference |

|---|---|---|

| Boiling point | 236.8°C | |

| Density | 0.946 g/cm³ | |

| Flash point | 96°C | |

| GHS hazard statements | H302, H312, H315, H330 |

What are the mechanistic insights into this compound’s role in charge-transfer complexes for near-infrared (NIR) applications?

Advanced Research Question

In photothermal studies, this compound acts as an electron-rich amine in charge-transfer complexes with iodonium acceptors. Key findings:

- NIR sensitization : Enhances light absorption at 800–1000 nm, enabling polymerization initiation under NIR irradiation .

- Thermal stability : Methyl groups stabilize the complex, allowing sustained heat generation (>120°C) for thermal decomposition .

Experimental Design : Complexes are analyzed via UV-Vis-NIR spectroscopy and thermal imaging to quantify photothermal efficiency .

How do contradictory data on catalytic yields arise in this compound reactions?

Advanced Research Question

Yield discrepancies stem from:

- Catalyst choice : Pt/C systems (91% yield) outperform Rh catalysts (78%) due to superior hydrogenation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., toluene) enhance reaction homogeneity vs. THF, which may induce side reactions .

Resolution Strategy : Optimize catalyst loading (0.3–1 mol%) and solvent polarity while monitoring via in situ FTIR .

What role does this compound play in environmental and biological monitoring?

Advanced Research Question

As a marker for aromatic amine exposure , it is detected in human urine via:

- GC×GC-MS : Achieves quantification at 0.1 ppb with 95% accuracy, critical for occupational health studies .

- Solid-phase microextraction (SPME) : Pre-concentrates analytes from complex matrices, reducing interference from metabolites .

Data Contradiction Note : False positives may arise from dietary sources, requiring isotopic labeling (e.g., ¹⁵N) for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.